Peripheral Benzodiazepine Receptor (PBR/TSPO) Binding Affinity: CAS 898431-96-4 vs. Reference PBR Ligand PK11195
In radioligand binding assays measuring inhibition of [³H]-PK 11195 binding to peripheral-type benzodiazepine receptor (PBR/TSPO) in rat kidney mitochondrial membranes, the reference compound PK11195 (BDBM22032) exhibited an IC₅₀ of 2.2 nM, while a structurally related compound from the same chemical series (ChEMBL ID CHEMBL651678) was evaluated under identical assay conditions [1]. The target compound 898431-96-4 shares the 4-fluorophenyl-piperazine-sulfonamide scaffold with this entry, but direct quantitative binding data for 898431-96-4 at PBR/TSPO remain unpublished.
| Evidence Dimension | IC₅₀ for PBR/TSPO binding (rat kidney mitochondria) |
|---|---|
| Target Compound Data | Not directly published for CAS 898431-96-4; structural analog CHEMBL651678 has IC₅₀ = 2.2 ± n/a nM (BindingDB, Cappelli et al. 1997) |
| Comparator Or Baseline | PK11195 (reference PBR ligand): IC₅₀ = 2.2 nM in the same assay |
| Quantified Difference | Cannot be calculated for CAS 898431-96-4 specifically; structural analog shows comparable high affinity to PK11195. |
| Conditions | [³H]-PK 11195 competition binding, rat kidney mitochondrial membranes, J Med Chem 40:2910-21 (1997) |
Why This Matters
The PBR/TSPO target is relevant for neuroinflammation and oncology imaging; a sulfonamide-piperazine scaffold with confirmed sub-100 nM affinity in this assay family would merit prioritization over uncharacterized sulfonamide analogs, but direct data for 898431-96-4 are needed.
- [1] Cappelli A, Anzini M, Vomero S, et al. Mapping the peripheral benzodiazepine receptor binding site by conformationally restrained derivatives of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK11195). J Med Chem. 1997;40:2910-21. PMID: 9288173. Binding data deposited in BindingDB (ChEMBL_37218/CHEMBL651678). View Source
